4,4-dimethylmorpholin-4-ium;bromide
CAS No.: 40968-70-5
Cat. No.: VC20896174
Molecular Formula: C6H14BrNO
Molecular Weight: 196.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40968-70-5 |
---|---|
Molecular Formula | C6H14BrNO |
Molecular Weight | 196.09 g/mol |
IUPAC Name | 4,4-dimethylmorpholin-4-ium;bromide |
Standard InChI | InChI=1S/C6H14NO.BrH/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Standard InChI Key | KSSZOYAWVXPUEW-UHFFFAOYSA-M |
SMILES | C[N+]1(CCOCC1)C.[Br-] |
Canonical SMILES | C[N+]1(CCOCC1)C.[Br-] |
Introduction
Chemical Identity and Structure
4,4-Dimethylmorpholin-4-ium bromide is a quaternary ammonium salt consisting of a 4,4-dimethylmorpholin-4-ium cation and a bromide anion in a 1:1 ratio. The compound is characterized by its morpholine ring structure with two methyl groups attached to the nitrogen atom, creating a permanent positive charge on the nitrogen .
Nomenclature and Identification
The compound is known by several synonyms in scientific literature and commercial contexts. Table 1 provides a comprehensive overview of its identification parameters.
Table 1: Chemical Identification Data for 4,4-Dimethylmorpholin-4-ium Bromide
Parameter | Information |
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IUPAC Name | 4,4-dimethylmorpholin-4-ium bromide |
Common Synonyms | N,N'-Dimethylmorpholinium bromide; Morpholinium, 4,4-dimethyl-, bromide (1:1) |
CAS Registry Number | 40968-70-5 |
Molecular Formula | C₆H₁₄NO⁺·Br⁻ (C₆H₁₄BrNO) |
PubChem CID | 15549249 |
Parent Compound CID | 102257 (4,4-Dimethylmorpholin-4-ium) |
DSSTox Substance ID | DTXSID30885827 |
Structural Representation
The compound consists of a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen atoms) with two methyl groups attached to the nitrogen atom. This quaternary nitrogen carries a positive charge, which is balanced by the bromide counterion .
Physical and Chemical Properties
4,4-Dimethylmorpholin-4-ium bromide possesses distinct physical and chemical properties that influence its behavior in various applications and reactions.
Basic Physical Properties
Table 2: Physical and Chemical Properties of 4,4-Dimethylmorpholin-4-ium Bromide
Property | Value |
---|---|
Molecular Weight | 196.09 g/mol |
Physical State at Room Temperature | Solid |
Cation Molecular Weight | 116.18 g/mol |
Anion | Bromide (Br⁻) |
InChI | InChI=1S/C6H14NO.BrH/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChIKey | KSSZOYAWVXPUEW-UHFFFAOYSA-M |
SMILES | C[N+]1(CCOCC1)C.[Br-] |
Synthesis and Preparation
General Synthetic Approaches
The synthesis of 4,4-dimethylmorpholin-4-ium bromide typically involves the quaternization of morpholine with methyl halides, particularly methyl bromide. The reaction proceeds through nucleophilic substitution where the nitrogen atom of morpholine attacks the methyl halide, forming the quaternary ammonium salt.
A general synthetic route can be represented as:
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First methylation of morpholine to form N-methylmorpholine
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Subsequent methylation with methyl bromide to yield the quaternary salt
Chemical Reactivity
As a quaternary ammonium salt, 4,4-dimethylmorpholin-4-ium bromide exhibits characteristic reactivity patterns. The permanent positive charge on the nitrogen atom makes it particularly reactive in certain contexts.
Reactions in Organic Synthesis
The compound and related morpholinium salts can participate in various organic reactions. In the patent literature, spiranic derivatives containing morpholinium moieties undergo ring-opening reactions with nitrogen nucleophiles in the presence of bases such as potassium carbonate or caesium carbonate .
Applications
4,4-Dimethylmorpholin-4-ium bromide has been investigated for various applications across different fields, leveraging its quaternary ammonium structure.
Antimicrobial Applications
One of the most significant applications of 4,4-dimethylmorpholin-4-ium bromide and similar morpholinium derivatives is their antimicrobial activity. Research has demonstrated that various morpholinium compounds exhibit antibacterial effects against plant pathogens such as Xanthomonas oryzae pv. oryzae .
Pharmaceutical Applications
In pharmaceutical research, morpholinium derivatives have been studied as potential antimicrobial agents. The quaternary ammonium structure provides a mechanism for disrupting bacterial cell membranes, making these compounds candidates for antibiotic development .
Industrial Applications
Due to its cationic surfactant properties, 4,4-dimethylmorpholin-4-ium bromide may find applications in:
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Surface-active agents
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Phase-transfer catalysts
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Disinfectants
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Fabric softeners
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Anti-static agents
Structure-Activity Relationships
Research on morpholinium derivatives has revealed important structure-activity relationships that influence their biological effectiveness.
Effect of Alkyl Chain Length
Studies on N-alkylmorpholine derivatives have demonstrated that the length of the alkyl chain significantly affects their antibacterial activity. Research findings suggest that increasing the alkyl chain length can enhance antimicrobial potency up to a certain point, after which further increases may reduce effectiveness due to decreased water solubility .
Influence of Counter Ions
The nature of the counter ion (bromide, chloride, iodide) can also affect the properties and activities of morpholinium compounds. Related morpholinium salts with different counter ions include:
Related Compounds and Derivatives
4,4-Dimethylmorpholin-4-ium bromide belongs to a broader family of morpholinium salts with varying substituents and counter ions.
Simple Morpholinium Salts
In addition to the bromide salt, other simple morpholinium salts include:
Complex Derivatives
More complex derivatives include Hemicholinium-3 (HC-3), which contains two 4,4-dimethylmorpholinium moieties connected by a biphenyl group. This compound has the structural name 2,2'-([1,1'-biphenyl]-4,4'-diyl)bis(2-hydroxy-4,4-dimethylmorpholin-4-ium) dibromide and is used in neuroscience research .
Current Research Trends
Recent research on morpholinium compounds focuses on their potential as antimicrobial agents, particularly against resistant bacterial strains.
Antimicrobial Research
Studies have investigated the structure-activity relationships of various morpholinium derivatives against bacterial pathogens. For example, compounds designated as 3l and 3i in one study showed strong antibacterial activity against Xanthomonas oryzae pv. oryzae, a significant plant pathogen .
Synthetic Methodology Development
Current research also involves developing improved synthetic methods for morpholinium derivatives. Researchers are exploring more efficient quaternization reactions to produce these compounds with higher yields and purity .
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